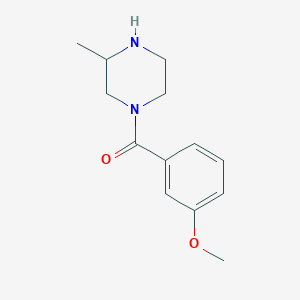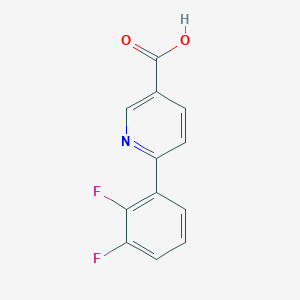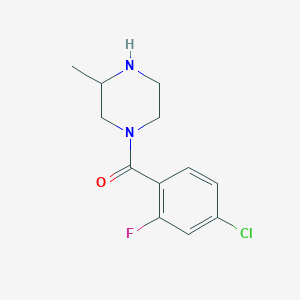
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine” is a chemical compound that belongs to the class of piperazine derivatives . It contains a 3,4,5-trimethoxybenzoyl group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with the previously unreported 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis
The molecular formula of “3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine” is C15H22N2O4 . The average mass is 266.336 Da and the monoisotopic mass is 266.163055 Da .Aplicaciones Científicas De Investigación
Local Anesthetic Properties
The same series of compounds has also been tested for local anesthetic effects. Most of these compounds exhibited a degree of local anesthetic activity, suggesting that 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine could be explored for its potential use in local anesthesia .
Anticancer Activity
The trimethoxyphenyl (TMP) group, a key component of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine , is known for its presence in various agents that exhibit potent anticancer effects. Compounds with the TMP group have been effective in inhibiting crucial cancer-related proteins such as tubulin, Hsp90, and TrxR, making them promising candidates for cancer therapy .
Antimicrobial Effects
Research indicates that TMP-containing compounds possess significant antimicrobial properties. They have shown activities against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis , suggesting that 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine could be valuable in developing new antimicrobial agents .
Antiviral Potential
TMP-based compounds have reported antiviral activity against several viruses, including HIV, hepatitis C virus, and influenza virus. This highlights the potential of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine in the research and development of antiviral drugs .
Anti-Parasitic Applications
The TMP pharmacophore has demonstrated efficacy against parasites such as Leishmania, Malaria, and Trypanosoma. This suggests that 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine could be explored for its anti-parasitic applications, potentially leading to new treatments for these diseases .
Anti-Inflammatory and Analgesic Uses
Compounds with the TMP moiety have been associated with anti-inflammatory and analgesic properties. They may work by reducing the production of pro-inflammatory cytokines or inhibiting COX enzymes, indicating that 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine could be useful in managing pain and inflammation .
Neuroprotective and Psychotropic Effects
The TMP group has been linked to neuroprotective properties, with potential applications in treating neurodegenerative diseases like Alzheimer’s. Additionally, some TMP compounds have shown antidepressant and anti-migraine effects, suggesting that 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine might have applications in neuropsychiatric research .
Mecanismo De Acción
Target of Action
It is known that similar compounds have been evaluated for antihypertensive and local anesthetic activity .
Mode of Action
Related compounds have shown hypotensive activity following intravenous administration to normotensive dogs .
Result of Action
Related compounds have demonstrated some degree of local anesthetic activity .
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-9-17(6-5-16-10)15(18)11-7-12(19-2)14(21-4)13(8-11)20-3/h7-8,10,16H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWEVCEGLVTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)








